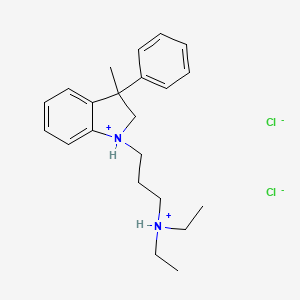

1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride

Description

Chemical Structure and Properties The compound 1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride features a partially hydrogenated indole core (2,3-dihydroindole) with a propylamine chain at the 1-position. Substituents include N,N-diethyl, 3-methyl, and 3-phenyl groups. The dihydrochloride salt enhances solubility and stability. Its molecular formula is C19H25N2·2HCl, with a calculated molecular weight of ~357.3 g/mol.

Properties

CAS No. |

37126-63-9 |

|---|---|

Molecular Formula |

C22H32Cl2N2 |

Molecular Weight |

395.4 g/mol |

IUPAC Name |

diethyl-[3-(3-methyl-3-phenyl-1,2-dihydroindol-1-ium-1-yl)propyl]azanium;dichloride |

InChI |

InChI=1S/C22H30N2.2ClH/c1-4-23(5-2)16-11-17-24-18-22(3,19-12-7-6-8-13-19)20-14-9-10-15-21(20)24;;/h6-10,12-15H,4-5,11,16-18H2,1-3H3;2*1H |

InChI Key |

HNRGNYGYOXOSFY-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCC[NH+]1CC(C2=CC=CC=C21)(C)C3=CC=CC=C3.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of substituted indole derivatives like 1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride typically involves:

- Formation of the indole core or its dihydro derivative

- Introduction of the propylamine side chain with N,N-diethyl substitution

- Functional group modifications such as methyl and phenyl substitutions at the 3-position

- Conversion to the dihydrochloride salt for stability and pharmaceutical formulation

Stepwise Preparation Based on Patent WO2006123356A1

A relevant industrial-scale preparation process for related indole derivatives (e.g., Ropinirole hydrochloride, a 2,3-dihydroindole derivative) provides insight into efficient synthesis routes:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| (a) | Halogenation of precursor alcohol | Thionyl chloride or phosphorus pentachloride in halogenated solvent (e.g., methylene dichloride) | Converts 2-(2-Methyl-3-nitrophenyl) ethanol to sulfonate intermediate |

| (b) | Amination with di-n-propylamine | Reaction in water at 30-90 °C (preferably 70-85 °C) | Forms 2-methyl-3-nitrophenylethyl-N,N-di-n-propyl amine |

| (c) | Acid addition salt formation | Treatment with acids like hydrochloric, sulfuric, or oxalic acid | Oxalic acid preferred for salt formation |

| (d) | Alkoxide-mediated cyclization | Sodium ethoxide in tetrahydrofuran (THF), freshly prepared | Forms ethyl-6-(2-di-n-propylaminoethyl)-2-nitrophenylpyruvate |

| (e) | Reduction | Palladium on carbon catalyst | Reduces nitro group to amine, forming 2,3-dihydroindol-2-one derivative |

| (f) | Salt formation | Treatment with hydrochloric acid | Yields dihydrochloride salt |

This process emphasizes environmental friendliness, simplicity, and high yield, suitable for scale-up production.

Synthetic Routes from Literature Procedures

A recent synthetic approach for substituted indoles involves palladium-catalyzed coupling and base-mediated cyclization:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| (1) | Pd-catalyzed coupling of 2-iodoaniline with 3-phenyl-1-propyne | Pd(PPh3)2Cl2, CuI, Et3N, N2 atmosphere, room temperature, 12 h | Formation of 1a intermediate (indole precursor) |

| (2) | Base-mediated cyclization | KHMDS in THF, 12 h | Formation of 2,3-disubstituted indole derivatives |

| (3) | Amination with N,N-diethylethylenediamine | Under nitrogen atmosphere | Incorporation of diethylamino propyl side chain |

| (4) | Workup and purification | Quenching with NH4Cl, extraction, silica gel chromatography | Pure substituted indole obtained |

This method allows precise substitution patterns on the indole ring and side chains, adaptable for preparing derivatives like the target compound.

Preparation of Propylamine Side Chain Intermediates

The propylamine moiety with N,N-diethyl substitution can be prepared by nucleophilic substitution reactions involving haloalkylamines:

Salt Formation: Dihydrochloride Preparation

Conversion of the free base indole-propylamine derivative to the dihydrochloride salt involves:

- Acidification with hydrochloric acid in a suitable solvent (e.g., acetone or ethanol)

- Crystallization and purification steps including filtration and drying

- This enhances compound stability, solubility, and facilitates pharmaceutical formulation.

Summary Table of Preparation Methods

| Method Aspect | Description | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| Halogenation | Conversion of alcohol to halide or sulfonate | Thionyl chloride, p-toluenesulfonyl chloride | Mild halogenated solvents, room temp | Prepares reactive intermediates |

| Amination | Introduction of diethylpropylamine side chain | Di-n-propylamine, N,N-diethylethylenediamine | 30-90 °C, aqueous or organic solvent | Nucleophilic substitution or coupling |

| Cyclization | Formation of dihydroindole ring | Alkali metal alkoxides (e.g., sodium ethoxide) | THF solvent, room temp to reflux | Intramolecular ring closure |

| Reduction | Nitro to amine conversion | Pd/C catalyst, hydrogen atmosphere | Ambient temperature | Essential for indole core formation |

| Salt Formation | Dihydrochloride salt preparation | HCl in acetone or ethanol | Cooling, crystallization | Stabilizes compound for use |

Research Findings and Notes

- The preparation of this compound benefits from combining halogenation, amination, and reduction steps in a streamlined process to maximize yield and purity.

- Freshly prepared alkali metal alkoxides (e.g., sodium ethoxide) improve cyclization efficiency and product consistency.

- Palladium-catalyzed coupling reactions provide versatile access to substituted indoles with high regioselectivity and functional group tolerance.

- The dihydrochloride salt form is preferred for pharmaceutical applications due to enhanced solubility and stability.

- Industrial processes emphasize environmental friendliness and cost-effectiveness by minimizing hazardous reagents and simplifying purification.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds with indole structures can influence neurotransmission pathways. For instance, derivatives of indole have been studied for their potential in treating neurological disorders such as Parkinson's disease. A structure-activity relationship study identified compounds that exhibit selective binding to dopamine receptors, which are crucial in managing symptoms associated with neurodegeneration . The compound may share similar properties, potentially acting as a D2/D3 receptor agonist or antagonist.

Antibacterial Activity

Indole derivatives have been investigated for their antibacterial properties. A study synthesized various indole-based compounds and evaluated their efficacy against Gram-negative bacteria. The findings revealed that certain indole derivatives demonstrated significant antibacterial activity, suggesting that the compound could be developed into a therapeutic agent against resistant bacterial strains .

Cancer Research

Indoles are also being explored for their anticancer potential. Some studies have shown that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival. The compound's structure may contribute to its effectiveness in targeting specific cancer types .

Case Study 1: Neuroprotective Effects

In a study focusing on Parkinson's disease models, a related indole derivative was shown to provide neuroprotection by activating dopamine receptors and reducing neuroinflammation. This suggests that the compound may have similar neuroprotective effects, warranting further investigation into its potential as a treatment option .

Case Study 2: Antimicrobial Efficacy

A series of indole derivatives were tested against Pseudomonas aeruginosa and other pathogens. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than those of established antibiotics, highlighting the potential of indole derivatives in combating antibiotic resistance .

Data Tables

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to multiple receptors with high affinity, influencing various biological processes. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key Comparisons

Core Structure: The target compound’s dihydroindole core (vs. indene in analogues) introduces aromatic nitrogen, enabling hydrogen bonding and π-π interactions critical for receptor binding.

Substituent Effects: N,N-Diethyl vs. Similar phenyl groups in ’s compound suggest shared hydrophobic interaction capabilities.

Salt Form :

- The dihydrochloride salt (vs. single HCl in analogues) improves solubility in polar solvents. For example, trientine dihydrochloride () leverages this property for enhanced bioavailability in chelation therapy.

Synthesis and Characterization :

- The target compound’s synthesis likely involves alkylation of a dihydroindole precursor, akin to methods in for indole-fused heterocycles. 13C-NMR data (e.g., δ ~47 ppm for CH2 groups) and HRMS would confirm structure.

Crystallography :

- Crystal packing, analyzed via SHELX or ORTEP (), may reveal hydrogen-bonding patterns distinct from indene derivatives due to the indole NH group. For example, Etter’s graph-set analysis () could differentiate hydrogen-bond networks.

Applications :

- Unlike trientine dihydrochloride (), which is a chelator, the target compound’s indole core and substituents suggest CNS activity, similar to pramipexole dihydrochloride (), a dopamine agonist.

Research Findings and Implications

- Solubility vs. Lipophilicity : Dihydrochloride salts generally improve water solubility (e.g., N,N,N',N'– tetramethyl-p-phenylenediamine dihydrochloride in ), but bulky substituents like diethyl may counterbalance this by increasing logP.

- Pharmacological Potential: Structural parallels to indoline-based CNS drugs suggest the target compound could interact with serotonin or dopamine receptors. Further in vitro assays are needed.

Biological Activity

1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, effects, and implications in various therapeutic areas.

Chemical Structure and Properties

The compound features an indole structure, which is known for its diverse biological activities. The specific arrangement of functional groups in this compound contributes to its pharmacological profile.

Structural Formula

The molecular formula for this compound is , indicating the presence of two hydrochloride ions associated with the base structure.

1H-Indole-1-propylamine derivatives have been studied for their interactions with various neurotransmitter receptors, particularly dopamine receptors. Research indicates that modifications to the indole structure can enhance binding affinity and selectivity for these receptors.

Case Studies

- Dopamine Receptor Modulation : A study identified that derivatives of indole compounds can act as negative allosteric modulators of dopamine D2 receptors. This opens avenues for developing treatments for disorders such as schizophrenia and Parkinson's disease by modulating dopaminergic signaling pathways .

- Neuroprotective Effects : In animal models of neurodegenerative diseases, certain indole derivatives demonstrated neuroprotective effects. For example, D-264, a related compound, showed significant improvement in behavioral symptoms in models of Parkinson's disease by activating D3 receptors .

Pharmacological Profile

The pharmacological profile of 1H-Indole-1-propylamine includes:

- Antimicrobial Activity : Some indole derivatives have shown promising results against various bacterial strains, suggesting potential applications in treating infections .

- Antitumor Activity : Preliminary studies suggest that certain indole compounds may exhibit anticancer properties by inducing apoptosis in cancer cells through modulation of cell signaling pathways.

Comparative Data Table

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indole derivatives. Modifications to the indole ring and side chains can significantly influence receptor binding and activity.

Key Findings

- Substituent Effects : The presence of electron-donating or withdrawing groups on the indole ring can alter the compound's affinity for receptors.

- Chain Length Variations : Variations in the propylamine chain length have been shown to affect the pharmacokinetic properties and biological efficacy.

Q & A

Basic: What are the optimal synthetic routes for preparing 1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride?

The synthesis of indole derivatives often employs palladium-catalyzed cross-coupling reactions due to their functional group tolerance and efficiency. For this compound, a multi-step approach is recommended:

- Step 1 : Construct the indole core via a modified Fischer indole synthesis or Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) to introduce the propylamine side chain .

- Step 2 : Introduce the N,N-diethyl and 3-methyl-3-phenyl substituents through alkylation or reductive amination under inert conditions (argon atmosphere) to prevent oxidation.

- Step 3 : Purify the free base using reverse-phase chromatography (C18 column, acetonitrile/water gradient) before converting it to the dihydrochloride salt via HCl gas saturation in anhydrous ether .

Basic: How should researchers characterize the purity and structural integrity of this compound?

A combination of analytical techniques is critical:

- HPLC-MS : Quantify purity (>95%) using a C18 column with UV detection at 254 nm and confirm molecular weight via electrospray ionization (ESI-MS) .

- NMR Spectroscopy : Assign protons and carbons using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃). Key signals include the indole NH (~10 ppm, broad) and diethyl methyl groups (~1.2 ppm, triplet) .

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry, particularly the 3-methyl-3-phenyl substituents .

Advanced: How can structural analogs inform the pharmacological activity of this compound?

Comparative studies with structurally similar indole derivatives (e.g., 3-alkylindoles, N,N-dimethylindoles) reveal trends in bioactivity:

- Neuroprotective Effects : Analogous compounds (e.g., 2-methylindole) show activity in glutamate-induced neuronal injury models. Test this compound in primary neuron cultures using MTT assays and ROS detection kits .

- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) via fluorometric assays. Structural modifications at the 3-phenyl group may enhance selectivity .

- SAR Analysis : Use computational docking (AutoDock Vina) to model interactions with target proteins like serotonin receptors, guided by analogs with known psychoactive properties .

Advanced: What strategies resolve contradictions in reported biological data for indole derivatives?

Discrepancies often arise from assay conditions or impurities. Mitigate by:

- Standardized Assays : Replicate studies using identical protocols (e.g., ATP-luciferase assays for kinase inhibition) and validate with positive controls (e.g., staurosporine) .

- Impurity Profiling : Analyze batches via LC-MS/MS to detect byproducts (e.g., dealkylated species) that may interfere with activity .

- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 743255) and ChEMBL entries to identify consensus targets .

Advanced: How can computational methods optimize the compound’s pharmacokinetic profile?

- ADMET Prediction : Use SwissADME to estimate solubility, blood-brain barrier permeability, and CYP inhibition. The diethyl groups may improve lipophilicity but reduce aqueous solubility .

- Metabolic Stability : Simulate phase I metabolism (CYP3A4/2D6) with StarDrop’s DEREK module. Introduce fluorine at the phenyl ring to block hydroxylation .

- Molecular Dynamics : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma half-life and dosing regimens .

Basic: What safety precautions are required when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .

- First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. Seek medical evaluation for persistent symptoms .

Advanced: How do researchers validate target engagement in cellular models?

- Photoaffinity Labeling : Synthesize a propargyl-tagged analog for click chemistry-based pull-down assays in HEK293 cells .

- Thermal Shift Assay (TSA) : Monitor protein melting shifts (ΔTm) via SYPRO Orange dye to confirm binding to putative targets like monoamine oxidases .

- CRISPR Knockout : Generate KO cell lines (e.g., MAO-A⁻/⁻) to assess dependency on specific pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.